molecular formula C16H18ClN7O5S B148232 Propyrisulfuron CAS No. 570415-88-2

Propyrisulfuron

Cat. No. B148232
M. Wt: 455.9 g/mol
InChI Key: PYCINWWWERDNKE-UHFFFAOYSA-N
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Description

Propyrisulfuron is a novel sulfonylurea herbicide that has been studied for its metabolism in rats and its efficacy in controlling weeds in direct-seeded rice fields. It is chemically described as 1-(2-chloro-6-propylimidazo[1,2-b]pyridazin-3-ylsulfonyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea. The metabolism studies in rats have shown that propyrisulfuron is excreted primarily through urine and feces, with minimal accumulation in tissues, and has a strong affinity to plasma proteins . In agricultural applications, propyrisulfuron has demonstrated effective control of barnyardgrass, sedges, and broadleaf weeds, although it was less effective against Leptochloa chinensis, necessitating the use of mixtures with other herbicides for comprehensive weed management .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of propyrisulfuron includes a pyrimidine ring, an imidazopyridazine ring, and a propyl group, which are common motifs in sulfonylurea herbicides. The metabolism of propyrisulfuron involves hydroxylation of these rings and the propyl group, O-demethylation, cleavage of the pyrimidine ring, and conjugation with glucuronic acid and sulfate .

Chemical Reactions Analysis

The chemical reactions associated with propyrisulfuron and its analogs include various cyclization and annulation processes. These reactions are often facilitated by catalysts such as sodium iodide and involve the use of prop-2-ynylsulfonium salts as C2 synthons . The atom-economical synthesis of related compounds, such as 1,4-diynes and polysubstituted furans/pyrroles from propargyl alcohols and terminal alkynes, has also been reported, highlighting the versatility of these chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of propyrisulfuron are characterized by its metabolism and excretion patterns, as well as its strong affinity to plasma proteins. The absorption of propyrisulfuron is dose-dependent, with higher doses showing reduced absorption, indicating a saturable absorption process . The identification of metabolites in rats suggests that propyrisulfuron undergoes extensive metabolism, which is consistent with the behavior of other sulfonylurea herbicides .

Scientific Research Applications

1. Weed Control in Mechanically Transplanted Rice Fields

  • Application Summary : Propyrisulfuron, combined with cyhalofop butyl, is used as a one-shot herbicide to control annual weed in mechanically transplanted rice fields .
  • Methods of Application : A field study was conducted in 2021 and 2022 on a farm of the Jiangsu Academy of Agricultural Sciences, China. Eight different herbicide treatments were employed .
  • Results : The treatment provided the best weed control, reducing weed density and biomass by 96.7% and 95.9% in 2021 and 97.4% and 95.6% in 2022, respectively . Economic analysis showed that this treatment provided the highest net profit .

2. Control of Annual and Perennial Paddy Weeds

  • Application Summary : Propyrisulfuron is used as a rice herbicide to control annual and perennial paddy weeds, including Echinochloa spp., sedges, and broadleaf weeds .
  • Methods of Application : Propyrisulfuron controls weed biotypes that have developed resistance to the commercialized sulfonylurea herbicides .
  • Results : Propyrisulfuron shows safer profiles for human health and the environment .

3. Herbicide Rotation in Rice Fields

  • Application Summary : Propyrisulfuron is an ALS-inhibiting herbicide that could control not only sedges and broadleaf weeds but also grasses, and it could also be used in rice fields as an alternative for farmers in herbicide rotation .
  • Methods of Application : The practice of herbicide rotation is recommended to avoid or delay the evolution of herbicide-resistant weeds .
  • Results : This study confirms that propyrisulfuron could be an effective alternative in herbicide rotation .

4. Herbicide Formulation in Paddy Rice Culture

  • Application Summary : Propyrisulfuron is a compound that has a sulfonylurea skeleton, it has the unique characteristic of exhibiting herbicidal activity against weeds that show resistance to commercialized sulfonylurea herbicides . This chemical controls a wide spectrum of paddy weeds at low dose rates .
  • Methods of Application : Because of its physical and chemical properties, it can be provided in the three major formulations used in paddy rice culture in Japan, namely granular formulation, suspension concentrate and jumbo formulation .
  • Results : It shows a high level of safety for mammals, birds and aquatic organisms . Herbicide products containing this compound were registered as agricultural chemicals in Japan on December 13, 2010 .

5. Control of Resistant Weeds

  • Application Summary : Propyrisulfuron is a compound that has a sulfonylurea skeleton, it has the unique characteristic of exhibiting herbicidal activity against weeds that show resistance to commercialized sulfonylurea herbicides .
  • Methods of Application : This chemical controls a wide spectrum of paddy weeds at low dose rates . In addition, because of its physical and chemical properties, it can be provided in the three major formulations used in paddy rice culture in Japan, namely granular formulation, suspension concentrate and jumbo formulation .
  • Results : It shows a high level of safety for mammals, birds and aquatic organisms . Herbicide products containing this compound were registered as agricultural chemicals in Japan on December 13, 2010 .

Future Directions

Propyrisulfuron provides good weed control and could be promoted in mechanically transplanted rice fields in China .

properties

IUPAC Name

1-(2-chloro-6-propylimidazo[1,2-b]pyridazin-3-yl)sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN7O5S/c1-4-5-9-6-7-10-18-13(17)14(24(10)22-9)30(26,27)23-16(25)21-15-19-11(28-2)8-12(20-15)29-3/h6-8H,4-5H2,1-3H3,(H2,19,20,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCINWWWERDNKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN2C(=NC(=C2S(=O)(=O)NC(=O)NC3=NC(=CC(=N3)OC)OC)Cl)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN7O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058130
Record name Propyrisulfuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyrisulfuron

CAS RN

570415-88-2
Record name Propyrisulfuron [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0570415882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyrisulfuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-chloro-6-propylimidazo[1,2-b]pyridazin-3-yl)sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPYRISULFURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCZ4FUO115
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-Chloro-6-n-propylimidazo[1,2-b]pyridazin-3-ylsulfonamide (0.49 g, 1.78 mmol), phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate (0.55 g, 2 mmol) and acetonitrile (5 ml) were introduced into a 25-ml eggplant type flask and stirred at room temperature, and DBU (0.31 g, 2 mmol) was added all at once thereto, and the mixture was stirred at room temperature for 3 hours. After the reaction was completed, the reaction solution was poured into water (50 ml) and adjusted to about pH 2 with dilute hydrochloric acid, whereby crystals were formed. The crystals were collected by filtration, washed with water, acetone and ether in this order and dried under reduced pressure to give the title compound as pale brown crystals.
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.31 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
173
Citations
H Ikeda, J Inaba, Y Kajiwara… - 23 rd Asian-Pacific …, 2011 - researchoutput.csu.edu.au
… Propyrisulfuron was absorbed by both shoots and roots … Propyrisulfuron was estimated be more important than shoot absorbed herbicide. Rice showed good tolerance to propyrisulfuron …
Number of citations: 4 researchoutput.csu.edu.au
T Takaku, K Mikata, H Nagahori, Y Sogame - Journal of Chromatography B, 2014 - Elsevier
The metabolites found in the urine, feces and bile of male and female rats administered with 14 C-labeled herbicide, propyrisulfuron [1-(2-chloro-6-propylimidazo[1,2-b]pyridazin-3-…
Number of citations: 4 www.sciencedirect.com
T Takaku, K Mikata, H Nagahori, Y Sogame - Xenobiotica, 2014 - Taylor & Francis
… [Propyl (pr)- 14 C]propyrisulfuron and [pyrimidine (pm))- 14 C]propyrisulfuron were synthesized in our laboratory with a specific activity of 2.15 GBq/mmol and 2.04 GBq/mmol, …
Number of citations: 2 www.tandfonline.com
KC Salamanez, AM Baltazar… - … Journal of Crop …, 2015 - apirs.plants.ifas.ufl.edu
… of propyrisulfuron on early seedling growth of rice and weeds; ii) the effect of propyrisulfuron on in vitro and in vivo ALS activities of rice and weeds; and iii) the effect of propyrisulfuron …
Number of citations: 8 apirs.plants.ifas.ufl.edu
KC Salamanez, AM Baltazar, EB Rodriguez… - Weed Science Society …, 2013 - academia.edu
… ) cultivars and five weed species to propyrisulfuron is a function of its acetolactate synthase (… to propyrisulfuron, with high selectivity to rice. Our results also show that propyrisulfuron can …
Number of citations: 2 www.academia.edu
K MIKATA - 2011 - sumitomo-chem.co.jp
… on the discovery of propyrisulfuron, its history of … Propyrisulfuron controls weed biotypes that have developed resistance to the commercialized sulfonylurea herbicides. Propyrisulfuron …
Number of citations: 2 www.sumitomo-chem.co.jp
Z Dong, R Zhou, W Wan, H Li, W Zhou, Y He… - Ecotoxicology and …, 2023 - Elsevier
… Propyrisulfuron is a novel sulfonylurea herbicide used for … Propyrisulfuron hydrolysis was an acid catalytic pyrolysis, … All environmental factors can accelerate propyrisulfuron hydrolysis …
Number of citations: 3 www.sciencedirect.com
Z Zhang, H Wang, T Gu, J Cao, Y Lou… - Frontiers in Plant …, 2023 - ncbi.nlm.nih.gov
… propyrisulfuron is not widely used in rice fields in China. To evaluate the performance of propyrisulfuron … efficacy, yield, and economics of propyrisulfuron with those of herbicide weed …
Number of citations: 5 www.ncbi.nlm.nih.gov
Z Dong, R Zhou, C Bian, H Li, L Wang, J Fu, G Xie… - Microchemical …, 2022 - Elsevier
… for propyrisulfuron in natural paddy field environment was developed. Propyrisulfuron … The lower limit of quantification (LOQ) of propyrisulfuron in all the five paddy matrices was in …
Number of citations: 2 www.sciencedirect.com
KC Salamanez, AM Baltazar, MS Lacsamana… - 2014 - researchgate.net
… leucine to plants sprayed with propyrisulfuron suggests that the enzyme ALS is the site of action of propyrisulfuron. Therefore, this study confirms that propyrisulfuron is an ALS-inhibiting …
Number of citations: 2 www.researchgate.net

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